molecular formula C21H29NO5 B11099693 3-[Bis(2-hydroxy-3-phenoxypropyl)amino]propan-1-ol

3-[Bis(2-hydroxy-3-phenoxypropyl)amino]propan-1-ol

Cat. No.: B11099693
M. Wt: 375.5 g/mol
InChI Key: CSOJQETZUCREOB-UHFFFAOYSA-N
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Description

3-[Bis(2-hydroxy-3-phenoxypropyl)amino]propan-1-ol is an organic compound with the molecular formula C21H29NO5 It is characterized by the presence of two hydroxy-3-phenoxypropyl groups attached to an amino group, which is further connected to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Bis(2-hydroxy-3-phenoxypropyl)amino]propan-1-ol typically involves the reaction of 2-hydroxy-3-phenoxypropylamine with 3-chloropropan-1-ol under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of automated purification systems can streamline the production process and ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[Bis(2-hydroxy-3-phenoxypropyl)amino]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

3-[Bis(2-hydroxy-3-phenoxypropyl)amino]propan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.

    Industry: The compound can be used in the formulation of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[Bis(2-hydroxy-3-phenoxypropyl)amino]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-aminopropan-1-ol: A primary amine and primary alcohol with a simpler structure.

    Bisoprolol: A beta-blocker with a similar propanol backbone but different functional groups.

Uniqueness

3-[Bis(2-hydroxy-3-phenoxypropyl)amino]propan-1-ol is unique due to its specific combination of hydroxy-3-phenoxypropyl groups and an amino-propanol backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C21H29NO5

Molecular Weight

375.5 g/mol

IUPAC Name

1-[(2-hydroxy-3-phenoxypropyl)-(3-hydroxypropyl)amino]-3-phenoxypropan-2-ol

InChI

InChI=1S/C21H29NO5/c23-13-7-12-22(14-18(24)16-26-20-8-3-1-4-9-20)15-19(25)17-27-21-10-5-2-6-11-21/h1-6,8-11,18-19,23-25H,7,12-17H2

InChI Key

CSOJQETZUCREOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(CN(CCCO)CC(COC2=CC=CC=C2)O)O

Origin of Product

United States

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